rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile
Description
Chiral Resolution Techniques for Racemic Bicyclo[2.2.2]octene Derivatives
The enantiomeric separation of bicyclo[2.2.2]octane derivatives requires tailored chromatographic strategies due to their constrained geometries and limited functional group accessibility. For rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile, three principal resolution methodologies have demonstrated efficacy:
Macrocyclic Glycopeptide-Based HPLC
Chirobiotic T and R columns with vancomycin or teicoplanin selectors resolve bicyclic nitriles under reversed-phase (RP), polar organic (PO), and polar ionic (PI) modes. For example, a Chirobiotic T column with methanol/water/acetic acid/triethylamine (80:20:0.1:0.1 v/v) achieves baseline separation (α = 1.32) of analogous 2-amino-3-carboxylic acid bicyclo[2.2.2]octanes at 25°C. Separation efficiency correlates with mobile phase pH and temperature, with enthalpic driving forces dominating in RP and PO modes (ΔΔH‡ = −2.1 to −4.8 kJ/mol).
| Column | Mobile Phase | α | Resolution (Rs) |
|---|---|---|---|
| Chirobiotic T | Methanol/water/TEA/AA | 1.32 | 2.5 |
| Chirobiotic TAG | Acetonitrile/methanol | 1.25 | 1.8 |
Enzymatic Kinetic Resolution
Pig liver esterase (PLE) selectively hydrolyzes diacetate precursors of bicyclo[2.2.2]octane diols, enabling access to enantiopure monoacetates. For 2,5-diacetoxybicyclo[2.2.2]octane, PLE in phosphate buffer (pH 7.4) achieves 89% enantiomeric excess (ee) for the (1R,2S,4R,5S)-monoacetate. The enzyme’s active site accommodates the bicyclic framework through hydrophobic interactions with the bridgehead methyl groups while polar residues stabilize the transition state via hydrogen bonding to the acetate carbonyl.
Crystallization-Induced Asymmetric Transformation
Diastereomeric salt formation with chiral amines like (R)-1-phenylethylamine resolves racemic nitriles. Recrystallization from ethanol/water yields the (1R,2S,4R)-enantiomer with 94% ee when using a 1:1 molar ratio of amine to nitrile. X-ray diffraction confirms the preferential incorporation of the (R)-amine into the crystalline lattice through N–H⋯N≡C hydrogen bonds.
Dynamic Stereochemical Behavior of Nitrile-Containing Bicyclic Systems
The configurational stability of this compound arises from competing effects of ring strain, radical stabilization, and nitrile electronic properties:
Radical-Mediated Ring Rearrangements
Photolysis of the selenocarbonyl precursor generates a bicyclo[2.2.2]oct-5-en-2-yl radical that undergoes strain-driven rearrangement to bicyclo[3.2.1]oct-6-en-2-yl derivatives. DFT calculations (B3LYP/6-31G) reveal a 15.3 kJ/mol preference for the [3.2.1] system due to reduced eclipsing strain in the transition state (Figure 1A). However, hydroxymethyl substituents stabilize the original [2.2.2] configuration by 8.7 kJ/mol through hyperconjugative interactions between the C–O σ orbital and the radical p-orbital.
Nitrile Group Electronic Effects
The carbonitrile’s sp-hybridized nitrogen withdraws electron density via inductive effects, increasing the bridgehead carbon’s electrophilicity (Mulliken charge = +0.32 e). This polarization lowers the activation barrier for pyramidal inversion at C2 from 98 kJ/mol in the parent hydrocarbon to 72 kJ/mol, enabling rapid interconversion of enantiomers at ambient temperatures. Variable-temperature NMR (VT-NMR) in CDCl3 shows coalescence at 243 K (ΔG‡ = 67.5 kJ/mol), confirming dynamic stereochemistry.
Solvent-Dependent Conformational Equilibria
In apolar solvents (e.g., hexane), the hydroxymethyl group adopts an axial orientation to minimize steric clash with the nitrile (axial:equatorial = 3.8:1). Polar solvents (e.g., DMSO) invert this preference (1:2.3) through hydrogen bonding between the hydroxyl and nitrile groups, as evidenced by IR ν(OH) shifts from 3610 cm⁻¹ (free) to 3450 cm⁻¹ (bonded).
| Solvent | Axial:Equatorial Ratio | ΔG (kJ/mol) |
|---|---|---|
| Hexane | 3.8:1 | −2.9 |
| DMSO | 1:2.3 | +1.7 |
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1S,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C10H13NO/c11-6-10(7-12)5-8-1-3-9(10)4-2-8/h1,3,8-9,12H,2,4-5,7H2/t8-,9+,10+/m0/s1 |
InChI Key |
OOCVNGYRHNFRRX-IVZWLZJFSA-N |
Isomeric SMILES |
C1C[C@H]2C=C[C@@H]1C[C@]2(CO)C#N |
Canonical SMILES |
C1CC2C=CC1CC2(CO)C#N |
Origin of Product |
United States |
Chemical Reactions Analysis
Cycloaddition Reactions
The bicyclic framework enables participation in Diels-Alder reactions. A study of structurally related bicyclo[2.2.2]oct-5-ene derivatives demonstrated endo/exo stereoselectivity under Lewis acid catalysis (e.g., BF₃·OEt₂ or AlCl₃). For example:
-
Cycloadditions with ethyl crotonate yielded endo-cycloadducts as major products (93:7 endo/exo ratio) under AlCl₃ catalysis in toluene at −20°C .
-
Retro-homo-Diels-Alder pathways were hypothesized to explain thermodynamic stabilization of exo products in certain cases .
Key factors influencing reactivity :
-
Electron-deficient dienophiles favor endo transition states.
-
Steric hindrance from the hydroxymethyl group may reduce reaction rates compared to simpler bicyclic analogs .
Hydroxymethyl Group
The hydroxymethyl group undergoes typical alcohol reactions:
-
Oxidation : Could convert to a ketone or carboxylic acid using agents like PCC or KMnO₄, though steric constraints might limit efficiency.
-
Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) forms esters under basic conditions.
Carbonitrile Group
-
Hydrolysis : Acidic or basic conditions convert the nitrile to a carboxylic acid or amide.
-
Nucleophilic Addition : Grignard reagents add to the nitrile, forming imines that hydrolyze to ketones .
Ring-Opening Reactions
The strained bicyclic system may undergo ring-opening under specific conditions:
-
Acid-Catalyzed Hydration : Protonation of the double bond followed by water addition could yield diol derivatives.
-
Ozonolysis : Cleavage of the oct-5-ene double bond would generate two carbonyl groups .
Stereochemical Considerations
The stereochemistry at positions 1R, 2S, and 4R significantly impacts reactivity:
-
Endo Preference : In cycloadditions, the endo transition state is stabilized by secondary orbital interactions between the hydroxymethyl group and the dienophile .
-
Diastereoselectivity : Alkylation of intermediates (e.g., using LDA/MeI) proceeds with high diastereoselectivity (≥87%) due to steric guidance from the bicyclic framework .
Comparative Reactivity Table
Mechanistic Insights
-
Electrochemical Oxidation : Analogous bicyclic amines (e.g., 4-(4-bromophenyl)quinuclidine) undergo Shono oxidation at potentials ≥4.5 V, forming methoxylated intermediates .
-
Thermodynamic Control : Retro-Claisen rearrangements may shift equilibria toward stable exo products in multistep reactions .
Comparison with Similar Compounds
The following analysis compares rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile with structurally analogous bicyclic nitriles and related derivatives.
Structural and Functional Group Comparison
Key Observations :
- Functional Groups : The hydroxymethyl group in the target compound distinguishes it from analogs with propenyl (e.g., ), aromatic (e.g., ), or multiple nitrile substituents (e.g., ). This group may improve hydrophilicity, contrasting with the lipophilic propenyl and aromatic moieties in others.
- Stereochemistry : The rac-1R,2S,4R configuration contrasts with diastereomer-rich analogs like compound 3c (dr >99:1) and 4d (dr 45:55) , highlighting variability in synthetic stereoselectivity.
Key Observations :
Preparation Methods
Synthesis of the Bicyclic Core
- The bicyclo[2.2.2]oct-5-ene skeleton can be synthesized by Diels–Alder cycloaddition between cyclopentadiene and acrylonitrile or related nitrile-containing dienophiles.
- This step typically yields a bicyclic nitrile intermediate with defined stereochemistry depending on reaction conditions and substituents.
Introduction of the Hydroxymethyl Group
- The hydroxymethyl substituent at the 2-position can be introduced by selective reduction or functional group interconversion.
- A common approach is the reduction of a nitrile to an aldehyde or alcohol, or the conversion of a suitable precursor such as a carboxylic acid or ester to the hydroxymethyl group.
- For example, partial reduction of the nitrile to an imine intermediate followed by hydrolysis or reduction can yield the hydroxymethyl substituent.
Stereochemical Control
- The stereochemistry (1R,2S,4R) is controlled by chiral catalysts or starting materials, or by resolution of racemic mixtures.
- Diastereoselective reactions and chiral auxiliaries may be employed during the cycloaddition or functional group transformations to favor the desired stereoisomer.
Typical Reaction Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Diels–Alder cycloaddition | Cyclopentadiene + acrylonitrile, heat or photochemical activation | Formation of bicyclo[2.2.2]oct-5-ene-2-carbonitrile core |
| Nitrile reduction | Catalytic hydrogenation (e.g., Raney Ni, Pd/C) or hydride reagents (LiAlH4) | Conversion of –CN to –CH2NH2 or aldehyde intermediate |
| Hydroxymethyl formation | Oxidation/reduction steps or hydrolysis of intermediates | Installation of –CH2OH group at C-2 position |
| Purification | Chromatography or crystallization | Isolation of racemic mixture with defined stereochemistry |
Example Synthetic Route (Literature-Inspired)
- Cycloaddition : React cyclopentadiene with acrylonitrile under thermal conditions to yield racemic bicyclo[2.2.2]oct-5-ene-2-carbonitrile.
- Partial reduction : Treat the nitrile with a mild reducing agent such as diisobutylaluminum hydride (DIBAL-H) to convert the nitrile to an aldehyde intermediate.
- Hydroxymethyl installation : Reduce the aldehyde to the corresponding hydroxymethyl group using sodium borohydride (NaBH4).
- Stereochemical resolution : If necessary, resolve the racemic mixture by chiral chromatography or crystallization with chiral acids.
Data Table Summarizing Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Diels–Alder cycloaddition | Cyclopentadiene + acrylonitrile, heat | rac-bicyclo[2.2.2]oct-5-ene-2-carbonitrile | Formation of bicyclic nitrile core |
| 2 | Partial reduction | DIBAL-H, low temperature | Aldehyde intermediate | Selective reduction of nitrile |
| 3 | Reduction | NaBH4, methanol | Hydroxymethyl derivative | Conversion of aldehyde to alcohol |
| 4 | Purification | Chromatography or recrystallization | This compound | Isolation of stereoisomeric mixture |
Research Findings and Notes
- The bicyclo[2.2.2]octane framework is well-studied for its rigid structure and utility in medicinal chemistry.
- Introduction of nitrile and hydroxymethyl groups expands chemical functionality for further derivatization.
- Stereochemical control is critical for biological activity and can be achieved through chiral catalysis or resolution techniques.
- Literature reports emphasize the use of mild reducing agents to avoid over-reduction or ring opening.
- Photochemical methods for bicyclic ring formation are emerging but less common for this specific nitrile-hydroxymethyl compound.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthetic yield of rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile?
- Methodology : Use stereocontrolled cycloaddition reactions (e.g., Diels-Alder) or ring-closing metathesis to construct the bicyclo[2.2.2]octene core. Incorporate cyanide groups via nucleophilic substitution or nitrile transfer reagents. Hydroxymethylation can be achieved by selective oxidation or reduction of pre-functionalized intermediates. Monitor reaction progress with / NMR and LC-MS to track regioselectivity and stereochemical fidelity .
- Key Challenges : Competing side reactions (e.g., over-reduction of nitriles) and steric hindrance in the bicyclic system. Optimize catalysts (e.g., Rh or Cu complexes) and solvent polarity to enhance selectivity .
Q. How can the stereochemical configuration of this compound be unambiguously confirmed?
- Methodology : Combine single-crystal X-ray diffraction (SC-XRD) for absolute configuration determination (as demonstrated for structurally similar bicyclic nitriles in ) with NOESY NMR to validate spatial proximity of substituents. Compare experimental optical rotation with computational predictions (e.g., DFT-based methods) .
- Validation : Cross-reference with stereochemical descriptors (e.g., rac vs. enantiopure forms) using chiral HPLC or capillary electrophoresis .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodology : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate polar hydroxymethyl and nitrile groups. For enantiomer resolution, employ chiral stationary phases (e.g., cellulose- or amylose-based columns). Crystallization in aprotic solvents (e.g., dichloromethane/hexane) may improve purity .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclo[2.2.2]octene scaffold influence its reactivity in ring-opening or functionalization reactions?
- Methodology : Perform kinetic studies under controlled conditions (e.g., acid-/base-catalyzed ring-opening) to compare reaction rates of rac vs. enantiopure forms. Use -labeling to track bond cleavage sites. Computational modeling (DFT) can predict transition-state geometries and steric/electronic effects of substituents .
- Data Interpretation : Higher strain energy in the bicyclo[2.2.2]octene system (vs. bicyclo[2.2.1]) may lead to faster ring-opening, but steric shielding by the hydroxymethyl group could stabilize the core .
Q. What mechanistic insights can be gained from studying the compound’s thermal stability and decomposition pathways?
- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Pair with GC-MS to characterize volatile byproducts. Compare with bicyclo[2.2.2]oct-2-ene derivatives ( ) to assess nitrile group stability .
- Contradiction Analysis : Conflicting data on nitrile stability in bicyclic systems (e.g., vs. ) may arise from substituent electronic effects. Validate via Arrhenius plots of degradation kinetics.
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or catalytic properties?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes) or metal catalysts. Use QSAR models to correlate substituent electronic parameters (Hammett σ) with observed activity. Validate predictions via synthesis and bioassays .
- Case Study : The hydroxymethyl group’s hydrogen-bonding capacity (as seen in ’s furan analogs) could be leveraged for targeted binding in enzyme inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
